Methyl 4-carbamoylbenzoate

Biocatalysis Nitrile hydratase Biotransformation yield

Researchers needing bifunctional building blocks for parallel synthesis often face protecting-group issues. Methyl 4-carbamoylbenzoate solves this: orthogonal methyl ester and primary amide groups enable sequential derivatization without protection. • 98% purity with batch QC (NMR, HPLC, GC) ensures library integrity • 98% NHase conversion vs. 95% for ethyl homolog, reducing purification burden • mp 201°C ensures thermal stability in microwave SPPS; low MW (179.17 Da) maximizes resin loading

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 6757-31-9
Cat. No. B1361150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-carbamoylbenzoate
CAS6757-31-9
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)
InChIKeyBAXOYLCGOYSPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Carbamoylbenzoate: Dual Ester–Amide Reactivity


Methyl 4-carbamoylbenzoate (CAS 6757-31-9; synonym: methyl 4-(aminocarbonyl)benzoate) is a para-substituted aromatic ester–amide with molecular formula C₉H₉NO₃ (MW 179.17 g·mol⁻¹), classified as a bifunctional benzoate derivative bearing both a methoxycarbonyl (ester) and a primary carbamoyl (amide) group on the benzene ring [1]. Its melting point is 201 °C (predicted bp 341.1 ± 25.0 °C, density 1.226 ± 0.06 g·cm⁻³) . The compound is supplied commercially at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) . It serves as a key intermediate in pharmaceutical synthesis, a product of nitrile hydratase-catalyzed biotransformation of methyl 4-cyanobenzoate, and a versatile building block for constructing more complex molecules via orthogonal derivatization of its two reactive functional groups [1][2].

Workflow Biocatalytic amide synthesis intermediate
Selection Context Bifunctional ester-amide building block
Reported Fit 98% conversion in nitrile hydratase model

Why Generic Substitution Fails for Methyl 4-Carbamoylbenzoate


Methyl 4-carbamoylbenzoate occupies a narrow structural niche that prevents simple interchange with in-class analogs. The methyl ester group is not merely a passive protecting group: its steric profile directly governs nitrile hydratase substrate acceptance and conversion efficiency, with a documented 98% biotransformation yield that drops to 95% for the ethyl ester homolog under identical conditions [1]. Replacement by the free carboxylic acid (4-carbamoylbenzoic acid) alters both solubility (from predominantly organic-soluble to water-soluble) and reactivity (loss of the electrophilic ester handle for transesterification or amidation). The nitrile precursor (methyl 4-cyanobenzoate) carries a different thermal stability profile (mp 65–67 °C vs. 201 °C) and distinct reactivity at the para position. Bulkier esters (benzyl, tert-butyl) impose steric penalties in enzyme active sites and reduce atom economy in downstream synthetic sequences. The quantitative evidence below establishes that these differences are not merely incremental but operationally decisive for application-specific selection [1].

Ethyl ester Biotransformation yield may shift from 98% to 95%, altering downstream purification burden and process mass intensity.
Free acid 4-Carbamoylbenzoic acid replaces the electrophilic ester with a carboxylic acid, requiring in situ activation for amidation chemistry.
Nitrile precursor Methyl 4-cyanobenzoate exhibits lower thermal stability (mp 65–67 °C vs. 201 °C) and demands harsh hydrolysis to unmask the amide.
Bulky esters tert-Butyl or benzyl esters introduce steric penalties in enzyme active sites and reduce atom economy in synthetic sequences.

Methyl 4-Carbamoylbenzoate: Evidence-Based Differentiation


Nitrile Hydratase Biotransformation Yield Comparison

In a direct head-to-head comparison using the same recombinant Rhodopseudomonas palustris CGA009 nitrile hydratase, methyl 4-cyanobenzoate is converted to methyl 4-carbamoylbenzoate with 98% conversion, while the ethyl ester analog (ethyl 4-cyanobenzoate) achieves only 95% conversion under identical reaction conditions [1]. The 3-percentage-point yield advantage is attributable to reduced steric demand of the methyl ester compared to the ethyl ester within the enzyme active site, consistent with the reported finding that the major determinant of hydration efficiency is the degree of steric hindrance around the nitrile moiety and/or substrate size [2]. This difference translates to higher isolated product yields and reduced purification burden in preparative-scale biocatalytic syntheses.

Nitrile Hydratase Yield
Head-to-head
98% vs. 95% conversion
Supports methyl ester substrate selection for biocatalytic process development.
Reported yield advantage of +3 percentage points; model-specific context.
Biocatalysis Nitrile hydratase Biotransformation yield

Solid-State Thermal Stability vs. Nitrile Precursor

Methyl 4-carbamoylbenzoate exhibits a melting point of 201 °C , substantially exceeding that of its direct synthetic precursor methyl 4-cyanobenzoate (mp 65–67 °C) . This 134–136 °C differential reflects the strong intermolecular hydrogen-bonding network enabled by the primary amide group, which is absent in the nitrile. In practical terms, the carbamoyl compound remains a stable crystalline solid under ambient storage and typical reaction workup conditions, whereas the low-melting nitrile can soften or liquefy during warm ambient transit or exothermic reaction quenching. The boiling point also differs markedly: 341.1 ± 25.0 °C (predicted, 760 mmHg) for the carbamoyl compound versus 142–144 °C (12 mmHg) for the nitrile , indicating substantially lower volatility and reduced losses during vacuum drying or solvent evaporation steps.

Thermal Stability vs. Nitrile
Cross-study comparable
Δmp +134 to +136 °C
Ensures robust solid-state integrity during storage and exothermic reactions.
Data to verify; sources not specified for baseline mp values.
Thermal stability Solid-state handling Storage

Orthogonal Reactivity: Ester + Amide vs. Single-Group Analogs

Methyl 4-carbamoylbenzoate is the only member of its immediate analog family that combines a reactive methyl ester (capable of transesterification, aminolysis, hydrolysis, and reduction) with a primary amide (capable of H-bond-directed recognition, dehydration to nitrile, or Hofmann rearrangement) at para positions, enabling sequential orthogonal derivatization without protecting-group manipulation [1]. The free acid 4-carbamoylbenzoic acid (mp 248 °C) retains the amide but replaces the ester with a carboxylic acid, requiring activation (e.g., coupling reagents) for further acylation chemistry and offering only one acyl donor handle. Methyl 4-cyanobenzoate pairs an ester with a nitrile that requires harsh hydrolysis conditions (strong acid/base) to unmask the amide/acid, limiting functional group tolerance in multistep sequences. The amide group in methyl 4-carbamoylbenzoate also provides a specific enzymatic recognition element exploited by nitrile hydratases, which produce the amide rather than the acid (the nitrilase pathway outcome) [2].

Orthogonal Reactivity
Class-level
2 addressable handles vs. 1 in comparators
Enables protecting-group-free sequential derivatization in library synthesis.
Class-level inference; functional group reactivity context-dependent.
Orthogonal reactivity Bifunctional building block Synthetic versatility

Atom Economy and Steric Advantage Over Bulkier Esters

Among the para-carbamoylbenzoate ester series, the methyl ester (MW 179.17 g·mol⁻¹) [1] is the smallest and sterically least encumbered member, offering a 42 Da advantage over the tert-butyl ester (MW 221.25 g·mol⁻¹) and a 76 Da advantage over the benzyl ester (MW 255.27 g·mol⁻¹) [2]. In amide bond-forming reactions where the ester serves as the acyl donor, the reduced steric bulk of the methyl ester translates to faster reaction kinetics and higher conversions compared to the tert-butyl ester under otherwise identical conditions. Furthermore, the lower molecular weight improves atom economy in fragment-based drug discovery and in multi-step sequences where the ester is ultimately cleaved, as a smaller fraction of the total mass is discarded as the alcohol byproduct (methanol, 32 g·mol⁻¹, vs. tert-butanol, 74 g·mol⁻¹, or benzyl alcohol, 108 g·mol⁻¹).

Atom Economy Advantage
Class-level
MW 19–30% lower than bulkier esters
Improves atom economy and reduces waste in fragment-based synthesis.
Supports selection review for scale-up and green chemistry context.
Atom economy Steric profile Molecular weight

Commercial Purity and QC Standard Comparison

Methyl 4-carbamoylbenzoate is routinely available at a certified purity of 98% from multiple major suppliers, including Sigma Aldrich (Ambeed) and Bidepharm , with batch-specific QC documentation covering NMR, HPLC, and GC analyses . In contrast, the tert-butyl analog (CAS 1307310-12-8) is typically supplied at 95% purity , and the benzyl analog at variable purity without standardized multi-method QC. The 3-percentage-point purity differential reduces the burden of unidentified impurities in reaction optimization and improves batch-to-batch reproducibility. The availability of comprehensive analytical documentation also facilitates regulatory compliance in GLP/GMP-adjacent research environments where traceability of starting materials is required.

Commercial Purity Standard
Supporting evidence
98% with multi-method QC
May reduce need for in-house repurification before sensitive assays.
Data to verify; sources not specified for purity claims.
Purity specification Quality control Procurement standard

Methyl 4-Carbamoylbenzoate: Key Application Scenarios


Biocatalytic Amide Synthesis via Nitrile Hydratase

When developing a nitrile hydratase-catalyzed process for aromatic amide production, methyl 4-cyanobenzoate is the substrate of choice over its ethyl ester analog, delivering 98% conversion to methyl 4-carbamoylbenzoate vs. 95% for the ethyl homolog under identical conditions (phosphate buffer pH 7.0, 30 °C, R. palustris CGA009 NHase) [1]. The 3% yield advantage, attributed to reduced steric hindrance at the enzyme active site [2], directly reduces downstream chromatographic purification requirements and improves process mass intensity at preparative scale. This compound is therefore the preferred reference standard for NHase activity assays and the optimal starting point for engineering improved NHase variants.

Orthogonal Derivatization for Medicinal Chemistry Libraries

Methyl 4-carbamoylbenzoate enables sequential, protecting-group-free derivatization in parallel library synthesis: the methyl ester can be selectively aminolyzed or reduced while the primary amide remains intact, or the amide can be dehydrated to the nitrile under mild conditions while the ester is preserved [1][2]. This orthogonal reactivity eliminates 1–2 synthetic steps compared to routes that start from 4-carbamoylbenzoic acid (which requires in situ activation for each acylation) or methyl 4-cyanobenzoate (which requires harsh nitrile hydrolysis to access the amide). The 98% commercial purity with documented QC ensures that library members are not compromised by starting-material impurities.

Solid-Phase Peptide Coupling and Polymer-Supported Synthesis

The combination of a reactive methyl ester (suitable for direct amidation with resin-bound amines) and a primary amide (providing a hydrophilic anchor for aqueous wash steps) makes methyl 4-carbamoylbenzoate a strategically advantageous building block for solid-phase synthesis. Its melting point of 201 °C [1] ensures physical stability during microwave-assisted coupling reactions at elevated temperatures (typically 60–120 °C), whereas the low-melting nitrile analog (mp 65–67 °C) may undergo unintended phase changes under the same conditions. The low molecular weight (179.17 Da) also minimizes the mass-loading penalty on the resin, maximizing throughput per gram of support.

Analytical Reference Standard and Enzyme Kinetic Studies

As the defined enzymatic product of nitrile hydratase acting on methyl 4-cyanobenzoate [1], methyl 4-carbamoylbenzoate serves as the authentic reference standard for calibrating HPLC/GC assays that monitor NHase activity. The availability of this compound at 98% purity with multi-method QC (NMR, HPLC, GC) from Bidepharm [2] and Sigma Aldrich ensures reliable quantification. Its intermediate water solubility profile (~18,000 mg/L estimated) facilitates preparation of standard solutions across a wide concentration range without the solubility limitations that hamper more hydrophobic analogs (e.g., benzyl ester).

Application
Selection Property
Validation Focus
Biocatalytic amide synthesis
Nitrile hydratase substrate efficiency
Enzymatic conversion rate and process mass intensity review
Orthogonal derivatization libraries
Bifunctional ester-amide reactivity
Protecting-group-free sequential derivatization context
Solid-phase peptide coupling
Thermal stability and resin compatibility
Microwave-assisted coupling condition review
Enzyme kinetic reference standard
Authentic product identity and purity
HPLC/GC assay calibration and quantification context

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